5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving pyridine derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in biological processes, such as bacterial cell wall synthesis or viral replication.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of microbial growth or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide: Lacks the chloro group but shares similar structural features.
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide: Lacks the dimethyl groups but retains the chloro and piperazine moieties.
Uniqueness
5-Chloro-N,N-dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C11H17ClN4O2S |
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Molecular Weight |
304.80 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H17ClN4O2S/c1-15(2)19(17,18)10-8-14-7-9(12)11(10)16-5-3-13-4-6-16/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
PDBMIRGSEBBRIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl |
Origin of Product |
United States |
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